molecular formula C16H16F3N3O2 B12387957 4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

Cat. No.: B12387957
M. Wt: 339.31 g/mol
InChI Key: PFXVPQCNGGTFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a morpholine ring attached to a pyrimidine core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.

    Formation of the Morpholine Ring: The morpholine ring can be formed through a cyclization reaction involving an appropriate amine and an epoxide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine can be compared with other similar compounds, such as:

    4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine: Similar structure but with a piperazine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16F3N3O2

Molecular Weight

339.31 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C16H16F3N3O2/c1-23-13-5-3-2-4-11(13)12-10-14(16(17,18)19)21-15(20-12)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3

InChI Key

PFXVPQCNGGTFIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.